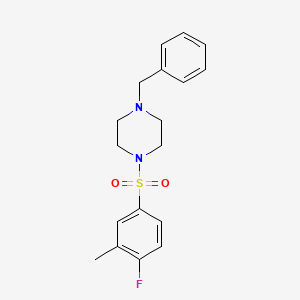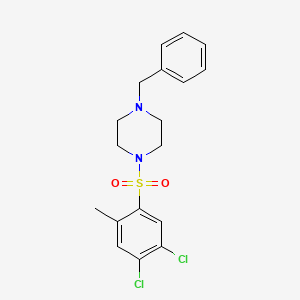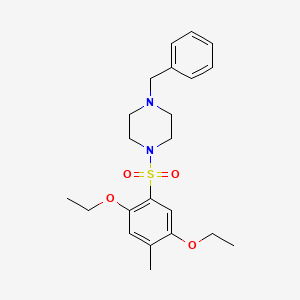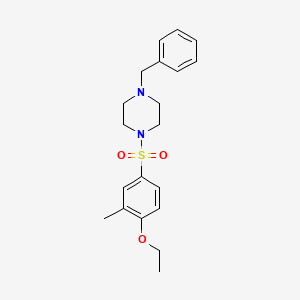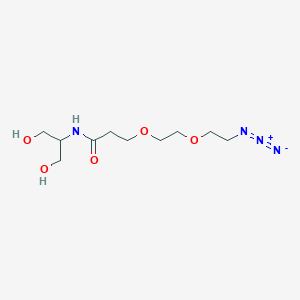
2-(叠氮基-PEG2-酰胺)-1,3-丙二醇
描述
2-(Azido-PEG2-amido)-1,3-propandiol is a compound that features an azide group, a polyethylene glycol (PEG) linker, and a propandiol backbone. This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its ability to participate in click chemistry reactions. The azide group is highly reactive and can form stable triazole linkages when reacted with alkynes, making it a valuable tool for bioconjugation and molecular labeling.
科学研究应用
2-(Azido-PEG2-amido)-1,3-propandiol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules like proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of diagnostic tools.
Industry: Applied in the production of advanced materials and polymers with specific functional properties.
作用机制
Target of Action
It is known that the compound contains an azide group that can participate in copper-catalyzed click chemistry reactions .
Mode of Action
2-(Azido-PEG2-amido)-1,3-propandiol is a PEG linker containing a TBDMS acid labile, alcohol protecting group . The azide group in the compound is able to participate in copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN to generate triazole linkages .
Biochemical Pathways
The compound’s ability to participate in click chemistry reactions suggests it may be involved in the creation of complex molecular structures through the formation of triazole linkages .
Pharmacokinetics
The presence of a hydrophilic peg linker in the compound is known to increase the solubility properties of compounds in aqueous media , which could potentially influence its bioavailability.
Result of Action
Its ability to generate triazole linkages through click chemistry reactions suggests it may play a role in the synthesis of complex molecular structures .
Action Environment
It is known that the compound is typically stored at -20°c , suggesting that temperature could potentially influence its stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azido-PEG2-amido)-1,3-propandiol typically involves multiple steps, starting with the preparation of the PEG linker and the introduction of the azide group. One common method involves the following steps:
PEGylation: The initial step involves the attachment of a PEG chain to a suitable starting material, such as a diol or an amine.
Azidation: The PEGylated intermediate is then reacted with a reagent like sodium azide to introduce the azide group.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the azido-PEG intermediate with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
While specific industrial production methods for 2-(Azido-PEG2-amido)-1,3-propandiol are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-(Azido-PEG2-amido)-1,3-propandiol undergoes several types of chemical reactions, including:
Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Reduction: The azide group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.
Substitution: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Copper-Catalyzed Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts.
Reduction: Triphenylphosphine in the presence of water or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in nucleophilic substitution reactions.
Major Products
Triazoles: Formed through click chemistry reactions.
Amines: Resulting from the reduction of the azide group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
相似化合物的比较
Similar Compounds
2-(Azido-PEG2-amido)-1,3-bis-(tert-butyldimethylsilanoxy)propane: A similar compound with a PEG linker and azide group, but with additional tert-butyldimethylsilanoxy protecting groups.
Azido-PEG2-amine: Contains an azide group and a PEG linker, but with an amine functional group instead of a propandiol backbone.
Uniqueness
2-(Azido-PEG2-amido)-1,3-propandiol is unique due to its specific combination of an azide group, PEG linker, and propandiol backbone. This structure provides a balance of reactivity, solubility, and biocompatibility, making it a versatile tool in various research applications.
属性
IUPAC Name |
3-[2-(2-azidoethoxy)ethoxy]-N-(1,3-dihydroxypropan-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O5/c11-14-12-2-4-19-6-5-18-3-1-10(17)13-9(7-15)8-16/h9,15-16H,1-8H2,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPVNVRTDKZLCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])C(=O)NC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


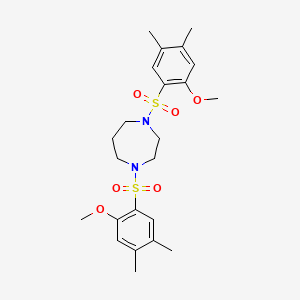
![4-fluoro-N-(2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)-3-methylbenzenesulfonamide](/img/structure/B604865.png)

![1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B604868.png)
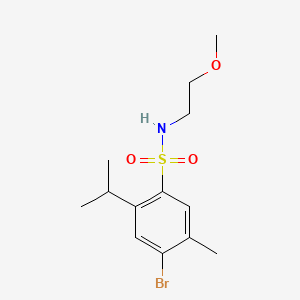
amine](/img/structure/B604872.png)
![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B604875.png)
![2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B604876.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604877.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604878.png)
